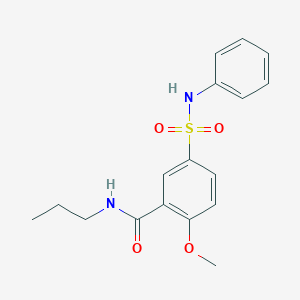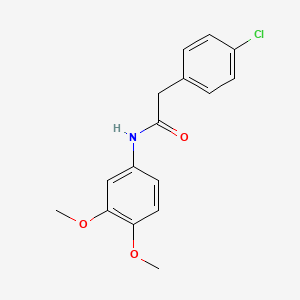
5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide, also known as Ro 31-8220, is a chemical compound that belongs to the benzamide class of compounds. This compound has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 involves the inhibition of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 can modulate these processes and potentially provide therapeutic benefits in various diseases.
Biochemical and physiological effects:
5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to have several biochemical and physiological effects. In cancer research, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular research, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to reduce oxidative stress and inflammation. In neurological research, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well-understood. However, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and disease model used.
Direcciones Futuras
There are several future directions for 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 research. One potential direction is the development of novel PKC inhibitors based on the structure of 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220. Another direction is the investigation of 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 and its potential therapeutic applications in other diseases.
Conclusion:
In conclusion, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PKC, and it has several biochemical and physiological effects. While 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has some limitations, its advantages make it a valuable tool for lab experiments. Future research directions include the development of novel PKC inhibitors and investigation of 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 in combination with other drugs.
Métodos De Síntesis
The synthesis of 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 involves the reaction of 2-methoxy-N-propylbenzamide with aniline-4-sulfonic acid. This reaction is carried out in the presence of a catalyst such as triethylamine, which helps in the formation of the desired product. The reaction is typically carried out under reflux conditions for several hours, after which the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to inhibit the growth of tumor cells in vitro and in vivo. In cardiovascular research, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to reduce the damage caused by ischemia-reperfusion injury. In neurological research, 5-(anilinosulfonyl)-2-methoxy-N-propylbenzamide 31-8220 has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Propiedades
IUPAC Name |
2-methoxy-5-(phenylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-11-18-17(20)15-12-14(9-10-16(15)23-2)24(21,22)19-13-7-5-4-6-8-13/h4-10,12,19H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYIAFZTCAWQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5174873.png)
![N-(5-methyl-3-isoxazolyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B5174894.png)
![N-[2-(1-adamantyl)ethyl]-N'-phenylurea](/img/structure/B5174895.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5174905.png)


![6-hydroxy-4-methyl-1-[3-(4-morpholinyl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5174927.png)

![2-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5174939.png)
![dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5174951.png)
![4-(2,6-dimethyl-4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5174955.png)

![2-bromo-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5174979.png)